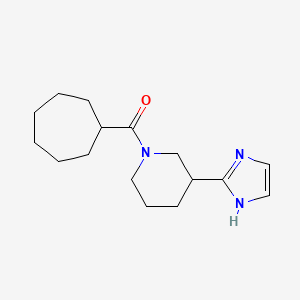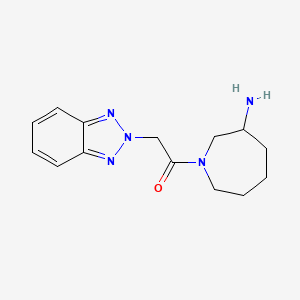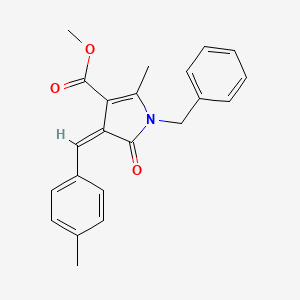![molecular formula C18H22N4O2 B5506921 N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)
N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves complex reactions, including the use of central nervous system multiparameter optimization (CNS MPO) for drug-likeness guidelines, and various chemical strategies to achieve potent and desired structures. For example, the identification of potent GlyT1 inhibitors through structural diversification and optimization highlights the intricate synthesis processes involved in developing compounds with specific biochemical activities (Yamamoto et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. Studies have employed crystal structure analysis, Hirshfeld surface analysis, and density functional theory (DFT) to determine the conformation and electronic properties of these molecules. These analyses provide insights into the stability, reactivity, and interaction potential of the compounds with biological targets (Qin et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide derivatives are influenced by their structure. The formation of stable N-heterocyclic carbenes from imidazo[1,5-a]pyridine skeletons, for instance, showcases the versatile chemical reactivity and potential for generating new compounds with varied biological activities (Alcarazo et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for the practical application of these compounds. These properties are determined by the compound's molecular structure and influence its behavior in biological systems and during pharmaceutical formulation processes. Studies focusing on the physical properties of related compounds can inform the development of more efficacious and manageable pharmaceuticals.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological molecules, pH sensitivity, and susceptibility to metabolic degradation, play a critical role in the compound's biological efficacy and safety profile. For example, modifications to the imidazo[1,2-a]pyrimidine system to reduce metabolism mediated by aldehyde oxidase demonstrate the importance of chemical property optimization in drug development (Linton et al., 2011).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One-Pot Synthesis of Imidazo[1,5-a]pyridines : A study by Crawforth and Paoletti (2009) demonstrates a one-pot synthesis starting from carboxylic acid and 2-methylaminopyridines, showcasing the versatility of imidazole derivatives in chemical synthesis Crawforth & Paoletti, 2009.
Modifying Imidazo[1,2-a]pyrimidine for Reduced Metabolism : Research by Linton et al. (2011) explores strategies to avoid metabolism mediated by aldehyde oxidase (AO), significant for enhancing the stability and efficacy of imidazole derivatives Linton et al., 2011.
Biological Applications
Enhancement of Cellular Uptake : Meier, Montgomery, and Dervan (2012) discuss modifications to pyrrole–imidazole (Py–Im) polyamides, enhancing cellular uptake and biological activity, crucial for therapeutic and research applications Meier, Montgomery, & Dervan, 2012.
DNA Binding Polyamides : Chavda et al. (2010) investigate polyamides containing N-methyl imidazole and N-methyl pyrrole, targeting specific DNA sequences, which is vital for gene regulation studies Chavda et al., 2010.
Pharmacokinetics and Drug Delivery
Determination in Biological Matrices : Nagashima et al. (2009) developed a method using LC-MS/MS for the quantification of Py-Im polyamide in rat plasma, underscoring the importance of analytical methods in drug development Nagashima et al., 2009.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-3-5-16(6-4-14)22-12-15(11-17(22)23)18(24)20-7-2-9-21-10-8-19-13-21/h3-6,8,10,13,15H,2,7,9,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCVKYZMPJKUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazol-1-ylpropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)
![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)
![2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2'-methyl-4-biphenylyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506859.png)


![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)